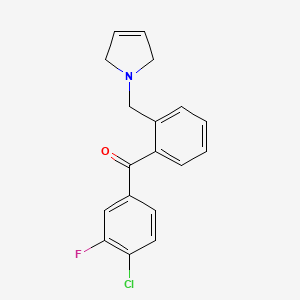

(4-Chloro-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Description

Properties

IUPAC Name |

(4-chloro-3-fluorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFNO/c19-16-8-7-13(11-17(16)20)18(22)15-6-2-1-5-14(15)12-21-9-3-4-10-21/h1-8,11H,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJDHNVZGVJALW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643939 | |

| Record name | (4-Chloro-3-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-41-2 | |

| Record name | (4-Chloro-3-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone typically involves multi-step organic reactions. One common approach is:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines under acidic conditions.

Substitution Reactions: The aromatic rings are functionalized through electrophilic aromatic substitution reactions. For instance, chlorination and fluorination can be achieved using reagents like chlorine gas and fluorine-containing compounds under controlled conditions.

Coupling Reactions: The final step often involves coupling the pyrrole derivative with the substituted benzene rings using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under inert atmosphere and elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This includes using continuous flow reactors for better control over reaction parameters and employing advanced purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings can participate in further substitution reactions, such as nitration, sulfonation, or halogenation, depending on the desired functional group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Chlorine gas for chlorination, concentrated sulfuric acid for sulfonation.

Major Products

Oxidation: Formation of pyrrole-2,5-dione derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (4-Chloro-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone exhibit notable anticancer properties. For instance, studies have shown that derivatives with similar structural features can inhibit the growth of various cancer cell lines, including breast and lung cancers. The presence of halogen substituents, like chlorine or fluorine, is associated with enhanced biological activity due to their influence on electronic properties and receptor interactions.

Case Study : A study evaluated the anticancer efficacy of thiazole-pyridine hybrids against several cancer cell lines, revealing that certain derivatives demonstrated IC50 values lower than standard chemotherapeutics such as 5-fluorouracil .

Neurological Disorders

Compounds containing the pyrrolidine moiety have been investigated for their potential in treating neurological disorders. The unique structure allows for interaction with neurotransmitter systems, potentially leading to therapeutic effects in conditions like epilepsy and anxiety.

Case Study : A recent investigation into pyrrolidine derivatives found that specific analogues exhibited significant anticonvulsant activity in animal models, outperforming traditional treatments . The structure-activity relationship (SAR) analysis highlighted the importance of substituent positioning on the phenyl rings for optimal efficacy.

Synthesis and Derivatives

The synthesis of this compound typically involves multistep organic reactions such as:

- Formation of the Pyrrolidine Ring : Utilizing starting materials like substituted phenyl ketones and amines.

- Halogenation : Introducing chlorine and fluorine groups through electrophilic aromatic substitution.

- Final Coupling Reactions : Combining the pyrrolidine derivative with the chlorofluorophenyl moiety to yield the final compound.

| Activity Type | Compound Reference | IC50 Value (µM) | Target Cell Line |

|---|---|---|---|

| Anticancer | Thiazole-Pyridine Hybrid | 5.71 | MCF-7 (Breast Cancer) |

| Anticonvulsant | Pyrrolidine Derivative | 20 | PTZ Model (Seizures) |

| Antidepressant | Similar Structure | 15 | Neurotransmitter Receptors |

Mechanism of Action

The mechanism by which (4-Chloro-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it might inhibit specific enzymes or receptors involved in disease pathways. The exact mechanism would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

- (4-Chlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

- (3-Fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

- (4-Chloro-3-methylphenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Uniqueness

The combination of chloro and fluoro substituents on the aromatic ring in (4-Chloro-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone provides unique electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles compared to similar compounds.

This detailed overview highlights the significance of this compound in various scientific and industrial fields. Further research and development could unlock new applications and enhance our understanding of its properties and mechanisms.

Biological Activity

The compound (4-Chloro-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone , also known by its CAS number 898749-44-5 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 315.77 g/mol . The structure features a chloro and fluorine substituent on the phenyl rings, which may influence its biological interactions.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, thiazole-bearing molecules have shown promising results in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of electron-withdrawing groups like chlorine and fluorine can enhance these activities by stabilizing reactive intermediates during metabolic processes .

Anticonvulsant Properties

Some derivatives of pyrrolidine have demonstrated anticonvulsant effects. Studies suggest that the structural modifications in these compounds can lead to enhanced binding affinity for GABA receptors, thereby modulating neuronal excitability. The incorporation of a pyrrolidine moiety in the structure may similarly contribute to anticonvulsant activity .

Case Study 1: Antitumor Efficacy

A study involving structurally related compounds reported IC50 values indicating significant cytotoxicity against cancer cell lines such as A-431 and HT29. For example, one derivative exhibited an IC50 value of 1.61 µg/mL , highlighting the importance of structural features in enhancing antitumor activity .

Case Study 2: Anticonvulsant Activity Assessment

In a pharmacological evaluation, several pyrrolidine derivatives were tested for anticonvulsant activity using the maximal electroshock seizure (MES) model. Compounds similar to this compound displayed promising results, with one showing a significant reduction in seizure duration compared to controls .

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | Mechanism of Action | IC50 Values |

|---|---|---|---|

| Antitumor | Thiazole derivatives | Induction of apoptosis | 1.61 µg/mL |

| Anticonvulsant | Pyrrolidine analogs | GABA receptor modulation | Not specified |

| Antimicrobial | Various analogs | Disruption of cell wall synthesis | Varies by pathogen |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (4-Chloro-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as Friedel-Crafts acylation or Suzuki-Miyaura coupling to assemble the biphenyl backbone. The pyrrolidinylmethyl group is introduced via alkylation or nucleophilic substitution. Intermediates are characterized using / NMR for functional group verification and mass spectrometry (MS) for molecular weight confirmation. For example, cyclocondensation reactions under inert atmospheres (e.g., nitrogen) are monitored by TLC, with purification via column chromatography .

Q. Which spectroscopic and crystallographic techniques are employed to confirm the structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical for resolving the 3D structure, including bond angles and torsion angles (e.g., C18–C19–C20–F3 = -178.2° in related fluorophenyl derivatives) . High-resolution MS and NMR (e.g., NMR for fluorine environments) validate molecular composition. IR spectroscopy identifies carbonyl (C=O) stretching vibrations (~1650–1750 cm) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations complement experimental data in elucidating the electronic structure and reactivity of this methanone derivative?

- Methodological Answer : DFT studies (e.g., B3LYP/6-311+G(d,p) basis sets) predict frontier molecular orbitals (HOMO-LUMO gaps) to assess charge transfer and reactivity. Fukui indices identify nucleophilic/electrophilic sites, while electrostatic potential maps reveal polarization effects. Experimental XRD data validate DFT-optimized geometries, ensuring accuracy in bond lengths and angles .

Q. What methodological approaches are recommended for analyzing potential impurities or byproducts during synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water gradients) separates impurities. Reference standards for related methanone derivatives (e.g., EP Impurity A: (4-chlorophenyl)(4-hydroxyphenyl)methanone) aid in identification. Liquid chromatography-mass spectrometry (LC-MS) detects low-abundance byproducts (<0.1%) .

Q. How do structural modifications at the pyrrolidinyl or fluorophenyl moieties influence the compound's physicochemical properties, and what experimental designs can assess these effects?

- Methodological Answer : Substituent effects are studied via systematic SAR:

- Pyrrolidinyl modification : Replace the 2,5-dihydro-1H-pyrrol-1-yl group with azetidine (e.g., [3-(1-azetidinylmethyl)phenyl] analogs) to assess steric and electronic impacts on solubility .

- Fluorophenyl substitution : Compare 3-fluoro vs. 4-fluoro isomers using XRD to correlate halogen positioning with crystal packing and melting points .

- Experimental design : Use differential scanning calorimetry (DSC) for thermal stability and logP measurements (shake-flask method) for lipophilicity .

Q. What strategies resolve discrepancies between experimental crystallographic data and computational molecular modeling results for this compound?

- Methodological Answer : Discrepancies arise from lattice packing effects (e.g., intermolecular hydrogen bonds or π-π stacking in XRD) not modeled in gas-phase DFT. Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations incorporate crystal environment forces. Refinement of DFT parameters (e.g., dispersion corrections) improves agreement with experimental torsion angles .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data in studies of structurally related methanone derivatives?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., cytotoxicity via MTT and ATP-based luminescence). For example, phenolic analogs in marine sponges show anti-quorum sensing activity, but fluorophenyl derivatives may exhibit divergent behavior due to electronegativity differences. Dose-response curves (IC) and statistical validation (e.g., ANOVA with post-hoc tests) minimize false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.